REACTION_SMILES
|
[C:38]([O:39][CH2:40][CH3:41])(=[O:42])[CH3:43].[CH3:14][CH:15]([C:16]([OH:17])=[O:18])[c:19]1[cH:20][cH:21][c:22](-[c:26]2[cH:27][cH:28][cH:29][cH:30][cH:31]2)[c:23]([F:24])[cH:25]1.[CH3:1][OH:2].[NH2:3][CH:4]1[c:5]2[c:6]([cH:7][cH:8][cH:9][cH:10]2)[CH2:11][CH:12]1[OH:13].[OH2:37].[S:32](=[O:33])(=[O:34])([OH:35])[OH:36]>>[CH3:14][CH:15]([C:16](=[O:17])[OH:18])[c:19]1[cH:20][cH:21][c:22](-[c:26]2[cH:27][cH:28][cH:29][cH:30][cH:31]2)[c:23]([F:24])[cH:25]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCOC(C)=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C(=O)O)c1ccc(-c2ccccc2)c(F)c1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
NC1c2ccccc2CC1O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=S(=O)(O)O
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C(=O)O)c1ccc(-c2ccccc2)c(F)c1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[C:38]([O:39][CH2:40][CH3:41])(=[O:42])[CH3:43].[CH3:14][CH:15]([C:16]([OH:17])=[O:18])[c:19]1[cH:20][cH:21][c:22](-[c:26]2[cH:27][cH:28][cH:29][cH:30][cH:31]2)[c:23]([F:24])[cH:25]1.[CH3:1][OH:2].[NH2:3][CH:4]1[c:5]2[c:6]([cH:7][cH:8][cH:9][cH:10]2)[CH2:11][CH:12]1[OH:13].[OH2:37].[S:32](=[O:33])(=[O:34])([OH:35])[OH:36]>>[CH3:14][CH:15]([C:16](=[O:17])[OH:18])[c:19]1[cH:20][cH:21][c:22](-[c:26]2[cH:27][cH:28][cH:29][cH:30][cH:31]2)[c:23]([F:24])[cH:25]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCOC(C)=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C(=O)O)c1ccc(-c2ccccc2)c(F)c1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
NC1c2ccccc2CC1O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=S(=O)(O)O
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C(=O)O)c1ccc(-c2ccccc2)c(F)c1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[C:38]([O:39][CH2:40][CH3:41])(=[O:42])[CH3:43].[CH3:14][CH:15]([C:16]([OH:17])=[O:18])[c:19]1[cH:20][cH:21][c:22](-[c:26]2[cH:27][cH:28][cH:29][cH:30][cH:31]2)[c:23]([F:24])[cH:25]1.[CH3:1][OH:2].[NH2:3][CH:4]1[c:5]2[c:6]([cH:7][cH:8][cH:9][cH:10]2)[CH2:11][CH:12]1[OH:13].[OH2:37].[S:32](=[O:33])(=[O:34])([OH:35])[OH:36]>>[CH3:14][CH:15]([C:16](=[O:17])[OH:18])[c:19]1[cH:20][cH:21][c:22](-[c:26]2[cH:27][cH:28][cH:29][cH:30][cH:31]2)[c:23]([F:24])[cH:25]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCOC(C)=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C(=O)O)c1ccc(-c2ccccc2)c(F)c1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
NC1c2ccccc2CC1O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=S(=O)(O)O
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C(=O)O)c1ccc(-c2ccccc2)c(F)c1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |